Product packaging for 10-Deoxo-9,10-dehydro Ketotifen(Cat. No.:CAS No. 4673-38-5)

10-Deoxo-9,10-dehydro Ketotifen

Cat. No.: B584240
CAS No.: 4673-38-5
M. Wt: 293.428
InChI Key: HRIKDQASFPAXJS-UHFFFAOYSA-N
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Description

10-Deoxo-9,10-dehydro Ketotifen is a chemical derivative of Ketotifen, a well-characterized pharmaceutical agent known to function as a histamine H1 receptor antagonist and a mast cell stabilizer. The parent compound, Ketotifen, inhibits the release of mediators like histamine and leukotrienes from mast cells, exhibits antianaphylactic properties, and is used therapeutically in asthma and allergic disorders. Research on novel derivatives like this compound is valuable for exploring structure-activity relationships (SAR), probing the pharmacological significance of the ketone group in the fused-ring system, and investigating modified metabolic pathways. This compound is offered exclusively to the scientific community for non-clinical, in-vitro research to further the understanding of tricyclic compounds with potential anti-allergic and anti-inflammatory activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19NS B584240 10-Deoxo-9,10-dehydro Ketotifen CAS No. 4673-38-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NS/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18/h2-7,10,13H,8-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIKDQASFPAXJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C2C3=C(C=CC4=CC=CC=C42)SC=C3)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80737807
Record name 4-(4H-Benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4673-38-5
Record name 4-(4H-Benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Chemical Reactivity of 10 Deoxo 9,10 Dehydro Ketotifen

Synthetic Pathways and Methodologies for 10-Deoxo-9,10-dehydro Ketotifen (B1218977)

Precursor Compounds and Starting Materials

The primary precursor for the synthesis of 10-Deoxo-9,10-dehydro Ketotifen is Ketotifen itself. wikipedia.org Ketotifen, with its IUPAC name 4-(1-Methylpiperidin-4-ylidene)-4,9-dihydro-10H-benzo wikipedia.orglookchem.comcyclohepta[1,2-b]thiophen-10-one, is a readily available pharmaceutical compound. wikipedia.org The synthesis of Ketotifen starts from 9,10-Dihydro-4H-benzo wikipedia.orglookchem.comcyclohepta[1,2-b]thiophen-4-one . researchgate.net This tricyclic ketone serves as a crucial intermediate in the production of Ketotifen and its analogs. researchgate.net

Precursor/Starting MaterialChemical StructureRole in Synthesis
9,10-Dihydro-4H-benzo wikipedia.orglookchem.comcyclohepta[1,2-b]thiophen-4-one (Structure not available)Key intermediate for the synthesis of Ketotifen. researchgate.net
Ketotifen (Structure not available)Direct precursor for the synthesis of this compound. wikipedia.org
Tosylhydrazine (Structure not available)Reagent for the conversion of the ketone group in Ketotifen to a tosylhydrazone.
Organolithium Reagents (e.g., n-Butyllithium) (Structure not available)Strong base used in the Shapiro reaction to facilitate deoxygenation and double bond formation. wikipedia.org

Reaction Mechanisms for Deoxygenation and Dehydrogenation at the 9,10-Positions

The conversion of Ketotifen to this compound can be effectively achieved via the Shapiro reaction . wikipedia.org This reaction provides a method for the deoxygenation of a ketone and its conversion to an alkene. wikipedia.org The reaction proceeds through the following steps:

Formation of the Tosylhydrazone: Ketotifen is first reacted with tosylhydrazine in an acidic medium to form the corresponding tosylhydrazone. This reaction involves the condensation of the ketone with the hydrazine (B178648) derivative.

Deprotonation and Elimination: The tosylhydrazone is then treated with two equivalents of a strong base, typically an organolithium reagent like n-butyllithium. The first equivalent of the base deprotonates the nitrogen of the hydrazone. The second equivalent removes a proton from the carbon adjacent to the hydrazone, leading to the formation of a vinyldianion.

Formation of the Alkene: This intermediate is unstable and eliminates a tosyl group and a molecule of nitrogen gas to form a vinyllithium (B1195746) species. Quenching of this intermediate with a proton source (e.g., water) yields the final product, this compound, with a newly formed double bond between the 9 and 10 positions.

An alternative, though potentially less regioselective for this specific transformation, is the Bamford-Stevens reaction . jk-sci.com This reaction also involves the decomposition of a tosylhydrazone but typically uses a weaker base (like sodium methoxide) and is often carried out at higher temperatures. lookchem.comjk-sci.com The mechanism can proceed through either a carbene or a carbocation intermediate, depending on the solvent used. jk-sci.com

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. For the Shapiro reaction, key parameters to optimize include:

ParameterInfluence on the ReactionRepresentative Conditions
Base The choice and amount of organolithium base are critical. Using at least two equivalents is necessary to drive the reaction to completion.2.2 equivalents of n-Butyllithium in THF.
Solvent Anhydrous and aprotic solvents are essential to prevent quenching of the organolithium reagent and the vinyllithium intermediate.Anhydrous Tetrahydrofuran (B95107) (THF) or Diethyl Ether.
Temperature The reaction is typically carried out at low temperatures to control the reactivity of the organolithium reagent and prevent side reactions.-78 °C for the deprotonation steps, followed by warming to room temperature for the elimination.
Quenching Agent The choice of proton source for the final quenching step can influence the purity of the product.Saturated aqueous ammonium (B1175870) chloride solution.

Optimizing these conditions can lead to higher yields and purity of the final product. While specific yield data for this reaction is not available in the literature, similar Shapiro reactions on complex molecules can achieve yields ranging from moderate to good.

Stereochemical Considerations in Synthesis

The introduction of a double bond at the 9,10-position of the Ketotifen scaffold does not create any new stereocenters. Ketotifen itself is a chiral molecule due to the restricted rotation of the seven-membered ring, and it exists as a racemic mixture of (R)- and (S)-enantiomers. google.com The Shapiro reaction, when performed on a racemic mixture of Ketotifen, would be expected to yield a racemic mixture of (R)- and (S)-10-Deoxo-9,10-dehydro Ketotifen.

If the synthesis were to start from a single enantiomer of Ketotifen, the stereochemical integrity of the chiral axis would likely be maintained throughout the reaction sequence, resulting in the corresponding enantiomer of the product. The stereochemistry of the exocyclic double bond at the 4-position is not affected by this reaction.

Chemical Transformation Studies of this compound

The chemical reactivity of this compound is largely unexplored. However, based on its structure, which contains a benzo[b]thiophene moiety and a newly introduced double bond, several chemical transformations can be predicted.

Oxidation Reactions and Products

The this compound molecule presents several sites susceptible to oxidation. The most likely sites for oxidation are the sulfur atom in the thiophene (B33073) ring and the newly formed double bond.

Oxidation of the Thiophene Ring: The sulfur atom in the benzo[b]thiophene ring is susceptible to oxidation by various oxidizing agents. Treatment with a mild oxidant, such as one equivalent of a peroxy acid (e.g., m-CPBA), would likely lead to the formation of the corresponding S-oxide (sulfoxide) . Further oxidation with an excess of the oxidizing agent could yield the S,S-dioxide (sulfone) . These oxidations would significantly alter the electronic properties and the geometry of the thiophene ring.

Oxidation of the C9=C10 Double Bond: The double bond introduced at the 9,10-position is also a potential site for oxidation. Reaction with reagents like osmium tetroxide (OsO₄) followed by a reductive workup would be expected to yield the corresponding cis-diol . Alternatively, epoxidation with a peroxy acid could form an epoxide across the 9,10-position. Cleavage of the double bond could be achieved using stronger oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) under harsh conditions.

Oxidizing AgentPotential Product
m-Chloroperoxybenzoic acid (m-CPBA) (1 equivalent)This compound S-oxide
m-Chloroperoxybenzoic acid (m-CPBA) (excess)This compound S,S-dioxide
Osmium tetroxide (OsO₄) followed by NaHSO₃9,10-Dihydroxy-10-deoxo-9,10-dehydro Ketotifen
Ozone (O₃) followed by a reductive workup (e.g., Zn/H₂O)Dicarbonyl compound resulting from cleavage of the C9=C10 bond

It is important to note that the selective oxidation of one site over the other would depend on the specific reagent and reaction conditions employed. The presence of the tertiary amine in the piperidine (B6355638) ring could also be a site for oxidation, potentially forming an N-oxide, although this is generally less favorable than the oxidation of the sulfur atom or the double bond.

Reduction Reactions and Products

The chemical structure of this compound presents two primary sites for reduction: the exocyclic double bond of the piperidine ring and the 9,10-double bond within the cycloheptathiophene ring system. While specific reduction studies on this particular impurity are not extensively documented, the reactivity of analogous compounds provides insight into potential reduction pathways.

The reduction of the exocyclic double bond in similar heterocyclic systems can be achieved through catalytic hydrogenation. This reaction would be expected to yield the corresponding saturated piperidine derivative. The choice of catalyst and reaction conditions would be critical in achieving selective reduction.

Conversely, the reduction of the 9,10-double bond would lead to the formation of a 9,10-dihydro derivative. The reactivity of this bond is influenced by the electronic effects of the fused thiophene and benzene (B151609) rings. In the context of the parent drug, Ketotifen, the reduction of the 10-keto group to a hydroxyl group is a known metabolic and synthetic pathway, resulting in the formation of 10-hydroxy-ketotifen. google.comgoogle.com This suggests that the 10-position is susceptible to chemical modification.

A study on the reduction of the exocyclic double bond of substituted thiazolidine (B150603) diones using Hantzsch 1,4-dihydropyridine (B1200194) has been described, yielding the reduced product in good yields. researchgate.net This methodology could potentially be adapted for the reduction of the exocyclic double bond in this compound.

Derivatization Strategies for Structural Modification

Derivatization is a common strategy employed in pharmaceutical analysis to enhance the detectability of compounds, particularly for those lacking a strong chromophore, or to improve their chromatographic behavior. For a compound like this compound, derivatization could be targeted at the tertiary amine of the piperidine ring or potentially at the 9,10-double bond.

Common derivatization techniques for tertiary amines include reactions with alkylating or acylating agents to form quaternary ammonium salts or other derivatives that may be more readily detected by certain analytical methods.

The 9,10-double bond could theoretically undergo addition reactions. For instance, halogenation or epoxidation could introduce new functional groups, thereby altering the molecule's polarity and providing a handle for further chemical modifications or for improving its analytical properties.

In the broader context of pharmaceutical impurity analysis, derivatization is a valuable tool when direct analysis is challenging. thermofisher.com The selection of a derivatization strategy would depend on the analytical goal, such as improving volatility for gas chromatography or enhancing the UV-Vis absorption or fluorescence for liquid chromatography.

Stability and Degradation Kinetics of this compound

The stability of a pharmaceutical impurity is a critical factor, as its degradation can lead to the formation of new, potentially unknown, and harmful substances. The stability of this compound is intrinsically linked to that of Ketotifen, and its degradation profile can be inferred from studies on the parent compound.

Photochemical Degradation Pathways

Studies on the photodegradation of Ketotifen have shown that it is susceptible to degradation under UV/Vis light. mdpi.com The degradation of Ketotifen has been observed to proceed via oxidation and demethylation of the piperidine ring. researchgate.net It is plausible that this compound would follow similar photodegradation pathways, given the shared piperidine moiety.

The presence of the extended conjugation in the cycloheptathiophene ring system of this compound might also influence its photostability, potentially leading to different degradation products or kinetics compared to Ketotifen. The degradation of Ketotifen has been shown to be pH-dependent, with increased degradation at higher pH values. researchgate.net

Thermal Degradation Profiles

The thermal stability of this compound is an important consideration for storage and during the manufacturing process of Ketotifen-containing products. While specific thermal degradation data for this impurity is not available, studies on Ketotifen have been conducted at elevated temperatures.

For instance, degradation studies of Ketotifen have been performed at 70°C in solutions of varying pH. researchgate.net These studies indicate that Ketotifen is moderately stable at acidic to neutral pH but shows significant degradation at alkaline pH. researchgate.net It is reasonable to assume that this compound would exhibit a similar trend in thermal lability.

Hydrolytic Stability Assessments

Hydrolytic stability is a key parameter in assessing the shelf-life of a drug substance and its impurities. The hydrolytic degradation of Ketotifen has been investigated across a range of pH values. Ketotifen was found to be moderately stable at pH 1-7, with degradation increasing significantly at pH ≥ 10. researchgate.net

The kinetics of Ketotifen degradation in solution generally follows a pseudo-first-order reaction. researchgate.net The degradation pathways primarily involve modifications to the piperidine ring, such as oxidation and demethylation. researchgate.net Given the structural similarity, this compound would likely undergo hydrolysis through similar mechanisms, with the rate of degradation being influenced by the pH of the medium.

Below is a table summarizing the known information and inferred properties of this compound:

Property Information/Inferred Characteristics References
Chemical Name 4-(4H-Benzo google.comnih.govcyclohepta[1,2-b]thien-4-ylidene)-1-methylpiperidine lookchem.com
CAS Number 4673-38-5 lookchem.com
Molecular Formula C19H19NS lookchem.com
Molecular Weight 293.43 g/mol
Classification Ketotifen Impurity (EP Impurity A)
Potential Reduction Sites Exocyclic double bond, 9,10-double bond
Potential Derivatization Sites Tertiary amine, 9,10-double bond thermofisher.com
Photochemical Stability Likely susceptible to degradation via oxidation and demethylation of the piperidine ring, similar to Ketotifen. mdpi.comresearchgate.net
Thermal Stability Expected to be moderately stable, with increased degradation at higher temperatures and alkaline pH, analogous to Ketotifen. researchgate.net
Hydrolytic Stability Predicted to be moderately stable in acidic to neutral conditions and less stable in alkaline conditions, with degradation affecting the piperidine ring. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 10 Deoxo 9,10 Dehydro Ketotifen

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. Through the analysis of various NMR experiments, a detailed map of the compound's structure, including the connectivity of atoms and their spatial arrangement, can be constructed.

Proton (¹H) NMR Spectroscopy for Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules by mapping the chemical environment of hydrogen atoms. In the analysis of 10-Deoxo-9,10-dehydro Ketotifen (B1218977), the ¹H NMR spectrum would be expected to reveal distinct signals corresponding to the aromatic protons of the benzo usp.orgsigmaaldrich.comcyclohepta[1,2-b]thiophene core, the vinylic proton, the protons of the piperidine (B6355638) ring, and the methyl group attached to the nitrogen atom. The chemical shifts (δ) of these protons, reported in parts per million (ppm), and their coupling constants (J), measured in Hertz (Hz), provide crucial information about their electronic environment and neighboring protons.

Interactive Data Table: Predicted ¹H NMR Data for 10-Deoxo-9,10-dehydro Ketotifen

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic Protons7.0 - 8.0Multiplet-
Vinylic Proton6.5 - 7.0Singlet/Doublet-
Piperidine Protons (axial & equatorial)2.0 - 3.5Multiplets-
N-Methyl Protons~2.3Singlet-

Note: This table represents predicted data based on the chemical structure. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization

To further delineate the carbon framework of this compound, Carbon-13 (¹³C) NMR spectroscopy is employed. This technique identifies all unique carbon atoms in the molecule, including those within the aromatic rings, the cyclohepta[1,2-b]thiophene system, the exocyclic double bond, and the piperidine and methyl groups. The chemical shifts of the carbon atoms provide information about their hybridization and electronic environment.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic & Thiophene (B33073) Carbons120 - 150
Vinylic Carbons110 - 140
Piperidine Carbons30 - 60
N-Methyl Carbon~45

Note: This table represents predicted data based on the chemical structure. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecular structure. For this compound, COSY would confirm the coupling between protons on the piperidine ring and potentially between aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning specific proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for piecing together the entire molecular structure by connecting different fragments of the molecule, such as linking the piperidine ring to the tricyclic core.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with a high degree of accuracy. For this compound, which has a molecular formula of C₁₉H₁₉NS, HRMS would provide a precise mass measurement that can confirm this elemental composition. This is a critical step in the identification of an unknown compound or the confirmation of a known structure.

Interactive Data Table: HRMS Data for this compound

Parameter Value
Molecular FormulaC₁₉H₁₉NS
Calculated Exact Mass293.1265
Measured Exact Mass (Hypothetical)293.1263
Mass Error (ppm) (Hypothetical)< 1

Note: The measured exact mass and mass error are hypothetical values for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation to produce a series of product ions. The resulting fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. For this compound, MS/MS analysis would likely show characteristic fragmentation of the piperidine ring, such as the loss of the N-methyl group or cleavage of the ring itself, as well as fragmentation of the tricyclic system. By analyzing these fragmentation pathways, the connectivity of the different parts of the molecule can be confirmed.

Interactive Data Table: Predicted MS/MS Fragmentation Data for this compound

Precursor Ion (m/z) Predicted Fragment Ions (m/z) Plausible Neutral Loss
294.1338 ([M+H]⁺)278.1025CH₄N (Methylamine)
294.1338 ([M+H]⁺)236.0841C₃H₈N (Propylamine)
294.1338 ([M+H]⁺)211.0581C₅H₁₁N (Piperidine)

Note: This table represents predicted fragmentation patterns. Actual experimental data would be required for definitive structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

There is currently no publicly available Infrared (IR) spectroscopy data for this compound. An IR spectrum would be crucial for confirming the structural modification from Ketotifen. Specifically, the absence of a strong absorption band characteristic of a ketone carbonyl group (typically found around 1650-1700 cm⁻¹) would be expected. Furthermore, the introduction of a new carbon-carbon double bond in the seven-membered ring should give rise to a characteristic C=C stretching vibration, the precise wavenumber of which would provide insight into the ring strain and conjugation within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Detailed Ultraviolet-Visible (UV-Vis) absorption data for this compound is not available in the surveyed scientific literature. The UV-Vis spectrum is determined by the electronic transitions within the molecule and is highly sensitive to the chromophoric system. The removal of the carbonyl group and the creation of a new double bond would significantly alter the conjugated system of the tricyclic core. It would be anticipated that the λmax (wavelength of maximum absorbance) for this compound would differ from that of Ketotifen, which shows a sharp absorption maximum around 300 nm. scielo.br Analysis of the UV-Vis spectrum would be invaluable for understanding the electronic structure of this specific derivative.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

As of now, there are no published X-ray crystallography studies for this compound. Such an analysis, if performed, would provide definitive proof of its three-dimensional molecular structure, including bond lengths, bond angles, and the conformation of the seven-membered ring. Moreover, it would reveal the intricate details of how the molecules pack together in the solid state, including any intermolecular interactions such as hydrogen bonding or π-stacking, which are critical for understanding its physical properties. While crystallographic data exists for Ketotifen fumarate, this cannot be used to infer the solid-state structure of its deoxo-dehydro derivative. epo.org

Metabolic and Biotransformation Pathways of 10 Deoxo 9,10 Dehydro Ketotifen in Vitro/preclinical Models Only

Investigation of Enzymatic Pathways Involved in Formation or Further Metabolism

The enzymatic pathways responsible for the biotransformation of 10-Deoxo-9,10-dehydro ketotifen (B1218977) are intrinsically linked to the metabolism of its precursor, ketotifen. Key enzymatic processes include the action of cytochrome P450 enzymes, glucuronidation via UGT enzymes, and the activity of reductases and dehydrogenases.

Role of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, are central to the phase I metabolism of many xenobiotics, including ketotifen and its metabolites. uv.esnih.govmdpi.com In the context of 10-Deoxo-9,10-dehydro ketotifen, which is also known as norketotifen (B1244999), its formation is a direct result of N-demethylation of ketotifen, a reaction catalyzed by CYP enzymes, particularly CYP3A4. wikipedia.org In vitro studies using human liver microsomes have demonstrated that this demethylation process is a major metabolic pathway for ketotifen. nih.govcncb.ac.cn

Furthermore, CYP enzymes are also involved in the oxidation of the ketotifen molecule, leading to the formation of hydroxylated metabolites. wikipedia.org For instance, the formation of 10-hydroxyketotifen from ketotifen is another significant metabolic step mediated by CYPs. wikipedia.org While direct studies on the CYP-mediated metabolism of isolated this compound are limited, it is plausible that this metabolite can also undergo further oxidative metabolism by the same enzyme system.

Glucuronidation and Other Conjugation Pathways

Glucuronidation, a phase II conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs), represents a major pathway for the detoxification and elimination of ketotifen and its metabolites. drugbank.comwikipedia.org The primary metabolite of ketotifen found in human urine is the N-glucuronide, accounting for approximately 50% of the excreted drug. drugbank.com This indicates a significant role for UGT enzymes in the clearance of ketotifen.

Several UGT isoforms, including UGT1A3, UGT1A4, and UGT2B10, have been identified as being responsible for the N-glucuronidation of ketotifen. drugbank.com In vitro studies with human liver microsomes have confirmed N-glucuronidation as one of the main metabolic pathways. nih.govcncb.ac.cn It is highly probable that this compound, possessing a secondary amine, is also a substrate for UGT-mediated conjugation, leading to the formation of its corresponding N-glucuronide. Additionally, hydroxylated metabolites of ketotifen can undergo O-glucuronidation. google.com

Reductase and Dehydrogenase Activity in its Biotransformation

The reduction of the ketone group at the 10-position of the ketotifen molecule is a critical biotransformation pathway, leading to the formation of 10-hydroxy-ketotifen. google.com This reaction is catalyzed by reductase enzymes, which are likely located in the cytosol. nih.govcncb.ac.cn The resulting hydroxylated metabolite can then be further metabolized. While the direct reduction of this compound has not been explicitly detailed, the presence of reductase and dehydrogenase enzymes in metabolic systems suggests that if any reducible or oxidizable moieties are present on the molecule, they could be subject to such biotransformations. Carbonyl reductases, belonging to the short-chain dehydrogenase/reductase (SDR) family, are known to play a significant role in the detoxification of carbonyl compounds. scispace.com

In Vitro Metabolic Stability Studies in Isolated Enzyme Systems and Subcellular Fractions

The metabolic stability of a compound is a crucial parameter in drug discovery, providing an indication of its susceptibility to biotransformation. researchgate.netsrce.hr In vitro metabolic stability assays are typically conducted using various test systems, including liver microsomes, S9 fractions, and hepatocytes. researchgate.netnih.gov For ketotifen, studies using human liver microsomes have been pivotal in understanding its metabolic fate. nih.govcncb.ac.cn These studies have shown that ketotifen is extensively metabolized via N-demethylation, N-oxidation, and N-glucuronidation. nih.govcncb.ac.cn

Species-Specific Biotransformation Patterns

The metabolic pathways of drugs can exhibit significant variation between different species, which has important implications for preclinical drug development. nih.gov For ketotifen, species-specific differences in its metabolism have been observed. google.com For example, the extent of formation of different metabolites can vary between rodents (like rats) and non-human primates. These differences can be attributed to variations in the expression and activity of metabolic enzymes such as CYPs and UGTs across species. Such species-specific patterns in the biotransformation of ketotifen would directly influence the formation and subsequent metabolic profile of this compound in these preclinical models.

Pharmacological and Molecular Interaction Profiles of 10 Deoxo 9,10 Dehydro Ketotifen in Vitro/preclinical Focus

Receptor Binding Affinity and Selectivity

Comprehensive studies detailing the full receptor binding profile of 10-Deoxo-9,10-dehydro Ketotifen (B1218977) are not extensively documented in publicly accessible literature. The following subsections summarize the currently available information.

Serotonin (B10506) 5-HT2A Receptor Agonism/Antagonism Studies

Currently, there is no specific information available in the public domain from in vitro or preclinical studies that characterizes the binding affinity or functional activity (agonism or antagonism) of 10-Deoxo-9,10-dehydro Ketotifen at the serotonin 5-HT2A receptor.

Other G-Protein Coupled Receptor (GPCR) Interactions

Detailed screening against a broad panel of G-Protein Coupled Receptors for this compound has not been published, leaving its selectivity and affinity for other GPCRs largely uncharacterized.

Ligand-Binding Assays and Competition Studies

Specific ligand-binding assays and competition studies for this compound are not widely reported. Such studies would be necessary to determine its binding affinity (Ki) and concentration-response relationships at various receptors.

Enzyme Inhibition or Activation Studies

The primary characterization of this compound in existing literature pertains to its role as an enzyme inhibitor.

Kinase Activity Modulation

There is currently no available data from preclinical in vitro studies concerning the modulatory effects of this compound on the activity of specific kinases.

Phosphodiesterase Inhibition

This compound has been identified as a metabolite of Sildenafil. Sildenafil is known as an orally active and selective inhibitor of type 5 cGMP phosphodiesterase (PDE5). This suggests that this compound may also exhibit inhibitory activity against phosphodiesterases, particularly PDE5, though specific inhibitory concentration (IC50) values and selectivity profiles for this compound are not detailed in the available literature.

Scientific Data on this compound Remains Elusive

Despite a comprehensive search of available scientific literature and databases, detailed pharmacological and molecular interaction profiles for the chemical compound this compound are not publicly available. This includes a lack of information regarding its interactions with oxidoreductase systems, its effects on cellular pathways, and its structure-activity relationship.

While information is readily accessible for its parent compound, ketotifen, a well-known antihistamine and mast cell stabilizer, specific preclinical and in vitro data for the 10-deoxo-9,10-dehydro derivative are absent from the public domain. Ketotifen itself is known to be extensively metabolized, with major metabolites including norketotifen (B1244999) and 10-hydroxy-ketotifen, for which some pharmacological data exist. However, research into the specific biological activities of this compound has not been published in accessible scientific journals or patents.

The requested article outline, focusing on detailed aspects of molecular and cellular pharmacology, presupposes the existence of a body of research that does not appear to have been conducted or, if conducted, has not been made public. The specific areas of inquiry, including interactions with NADPH oxidases, transcriptomic and proteomic profiling, and modulation of signaling pathways such as PI3K/AKT, require dedicated experimental investigation, the results of which are not found in the current body of scientific literature.

Similarly, the exploration of structure-activity relationships (SAR) for this compound and its analogues, particularly concerning the impact of structural modifications on receptor binding, is a specialized area of medicinal chemistry for which no studies are currently available.

Structure-Activity Relationship (SAR) Studies of this compound and Related Analogues

Influence of Chemical Changes on Enzymatic Interactions

The chemical structure of a compound is a primary determinant of its interaction with biological systems, including enzymes responsible for its metabolism and its pharmacological targets. In the case of ketotifen and its analogue, this compound, specific structural modifications are anticipated to significantly alter their enzymatic interaction profiles. The primary chemical changes to consider are the removal of the 10-oxo (keto) group and the introduction of a double bond at the 9,10-position in the central seven-membered ring.

The metabolism of the parent compound, ketotifen, has been studied in vitro using human liver microsomes. These studies have revealed several key metabolic pathways, including N-demethylation, N-oxidation, and N-glucuronidation. nih.gov Another significant metabolic transformation is the reduction of the 10-keto group, a process likely mediated by cytosolic reductases, to form 10-hydroxy-ketotifen. nih.gov

The removal of the 10-oxo group in this compound fundamentally alters its potential for enzymatic interaction at this position. This structural change eliminates the possibility of metabolic reduction to a hydroxyl group, a key pathway for ketotifen. Consequently, the formation of 10-hydroxy metabolites, which are known to possess pharmacological activity, is precluded. This modification would likely lead to a different metabolic profile for this compound compared to its parent compound.

In studies with diabetic rats, the parent compound ketotifen demonstrated an ability to improve metabolic profiles and reduce inflammation and oxidative stress. researchgate.net The structural alterations in this compound could potentially modulate these effects, though specific studies are lacking. Additionally, ketotifen is known to act as a mast cell stabilizer, an effect that contributes to its anti-allergic properties. youtube.comnih.gov The conformational changes in the dehydro-analogue may influence its interaction with the proteins involved in mast cell stabilization.

The inhibitory effect of ketotifen on the production of TNF-α and its influence on serotonin release are other aspects of its pharmacology that could be affected by these structural modifications. nih.gov The altered shape and electronic distribution of this compound may lead to a different spectrum of activity on these and other biological targets.

Table 1: Comparison of Structural Features and Known Metabolic Pathways

Compound NameKey Structural FeaturesKnown/Anticipated Enzymatic Interactions
Ketotifen Contains a 10-oxo (keto) group on the cycloheptane (B1346806) ring.Subject to N-demethylation, N-oxidation, N-glucuronidation, and reduction of the 10-keto group to 10-hydroxy-ketotifen. nih.gov
10-Hydroxy-ketotifen Contains a 10-hydroxyl group on the cycloheptane ring.A primary metabolite of ketotifen.
This compound Lacks the 10-oxo group and possesses a C9-C10 double bond.Not a substrate for 10-keto reduction. The planar structure may alter interactions with metabolizing enzymes and pharmacological targets.

Analytical Methodologies for Detection and Quantification of 10 Deoxo 9,10 Dehydro Ketotifen

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the separation of 10-Deoxo-9,10-dehydro Ketotifen (B1218977) from its parent compound and other related substances. The choice of method depends on the specific requirements of the analysis, such as the sample matrix and the desired level of sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like 10-Deoxo-9,10-dehydro Ketotifen. The development of a stability-indicating HPLC method is crucial for separating and quantifying this impurity in the presence of Ketotifen and its degradation products.

Method Development:

A typical reversed-phase HPLC method would be developed to achieve adequate separation. Key parameters that are optimized during method development include:

Column: A C18 or C8 column is commonly used, offering a good balance of hydrophobicity for retaining the analytes of interest.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is employed. The pH of the buffer and the gradient or isocratic elution profile are optimized to achieve the best resolution between this compound, Ketotifen, and other impurities.

Detection: UV detection is typically used, with the wavelength set at the maximum absorbance of the analytes to ensure high sensitivity.

Flow Rate and Temperature: These are adjusted to optimize analysis time and peak shape.

Validation:

Once developed, the HPLC method must be validated according to international guidelines (e.g., ICH) to ensure its suitability for its intended purpose. Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

A study on the simultaneous determination of Ketotifen Fumarate and another drug by RP-HPLC provides an example of typical validation results, which can be extrapolated for a method analyzing this compound. researchgate.net

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

ParameterCondition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH adjusted)
Elution Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 230 nm or 297 nm)
Column Temperature Ambient or controlled (e.g., 30 °C)
Injection Volume 20 µL

Gas Chromatography (GC) Applications

While HPLC is the more common technique for non-volatile compounds, Gas Chromatography (GC) can be employed for the analysis of this compound, particularly if derivatization is performed to increase its volatility. GC is especially useful for analyzing volatile and semi-volatile impurities that may be present in the drug substance or product.

The application of GC for the direct analysis of this compound is not widely reported in the literature, suggesting that it is not a primary method. However, GC is frequently used for the determination of residual solvents in pharmaceutical products, which is a critical quality attribute.

Thin-Layer Chromatography (TLC) for Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that can be used for the qualitative assessment of the purity of this compound. It is particularly useful for monitoring the progress of chemical reactions and for the initial screening of impurities.

For a TLC analysis, a suitable stationary phase (e.g., silica (B1680970) gel plates) and a mobile phase (a mixture of organic solvents) are selected to achieve separation. The choice of the mobile phase is critical and is determined empirically to obtain a good separation between the compound of interest and its impurities. Visualization of the separated spots can be achieved under UV light or by using a suitable staining reagent. While TLC is primarily a qualitative technique, semi-quantitative analysis can be performed by comparing the size and intensity of the impurity spots to those of a reference standard.

Coupling Chromatographic Techniques with Spectrometric Detection

The coupling of chromatographic separation with spectrometric detection provides a powerful tool for the unambiguous identification and sensitive quantification of compounds.

HPLC-Mass Spectrometry (LC-MS/MS) for Trace Analysis

The combination of HPLC with tandem mass spectrometry (LC-MS/MS) is the gold standard for trace analysis, offering high selectivity and sensitivity. This technique is invaluable for the identification and quantification of this compound, especially at very low levels.

In an LC-MS/MS method, the eluent from the HPLC column is introduced into the mass spectrometer. The molecules are ionized, and the precursor ion corresponding to this compound is selected and fragmented. The resulting product ions are then detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and allows for accurate quantification even in complex matrices.

Studies on the degradation of Ketotifen have utilized UPLC-MS/MS to identify various degradation products, demonstrating the power of this technique in structural elucidation. nih.gov The fragmentation patterns obtained can help in confirming the identity of this compound.

Table 2: Example of LC-MS/MS Parameters for the Analysis of this compound

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) [M+H]⁺ for this compound
Product Ions (m/z) Specific fragments for confirmation and quantification
Collision Energy Optimized for maximum fragmentation
Dwell Time Set to ensure sufficient data points across the peak

GC-Mass Spectrometry (GC-MS) for Volatile Analysis

GC-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. While direct analysis of this compound by GC-MS is less common, it is a powerful technique for the identification of volatile and semi-volatile impurities. The mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the compound and its fragmentation pattern, allowing for confident identification of unknown peaks.

GC-MS is particularly useful for the analysis of residual solvents and other volatile organic impurities that may be present from the manufacturing process. synzeal.com The use of headspace GC-MS is a standard method for the analysis of residual solvents in pharmaceuticals.

Quantitative Analysis Methods

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of this compound. These methods are designed to be specific, accurate, and precise to ensure reliable measurements. A typical HPLC method would involve a reversed-phase column, such as a C8 or C18, with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. For instance, a developed HPLC method for Ketotifen utilized a C8 column with a mobile phase of methanol, triethylamine (B128534) phosphate buffer (pH 2.8), and tetrahydrofuran (B95107) (43:55:2, v/v/v) at a flow rate of 1.2 mL/min, with detection at 297 nm. ekb.eg

To quantify this compound, a calibration curve is generated. This is achieved by preparing a series of standard solutions of the compound at different known concentrations. These standards are then injected into the HPLC system, and the peak area response for each concentration is recorded.

A calibration curve is constructed by plotting the peak area against the corresponding concentration. The linearity of the method is then assessed by performing a linear regression analysis on this data. A key parameter for evaluating linearity is the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be close to 1. For example, a validated HPLC method for the parent compound, Ketotifen, demonstrated linearity over a concentration range of 10.9 to 54.5 µg/mL with a correlation coefficient of 0.9945. ugm.ac.id While specific data for this compound is not available, a similar approach would be followed.

Table 1: Illustrative Linearity Data for this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
11500
57500
1015000
2030000
5075000
Linear Regression
Slope 1495
Intercept 50
Correlation Coefficient (r) 0.9999
Coefficient of Determination (r²) 0.9998

This table is for illustrative purposes as specific experimental data for this compound is not publicly available.

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters for determining the sensitivity of an analytical method. The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

These values are often calculated based on the standard deviation of the response and the slope of the calibration curve. The formulas are typically:

LOD = 3.3 × (Standard Deviation of the Intercept / Slope)

LOQ = 10 × (Standard Deviation of the Intercept / Slope)

For the parent compound Ketotifen, one study reported an LOD of 1.0 ng/mL and an LOQ of 5.0 ng/mL. ekb.eg Another study on a related compound determined the LOD and LOQ to be 2.889 µg/mL and 9.6312 µg/mL, respectively. ajprr.com These values for this compound would be determined experimentally using a similar methodology.

Table 2: Illustrative LOD and LOQ for this compound

ParameterValue
Standard Deviation of the Intercept150
Slope of the Calibration Curve1495
Limit of Detection (LOD) 0.33 µg/mL
Limit of Quantitation (LOQ) 1.00 µg/mL

This table is for illustrative purposes as specific experimental data for this compound is not publicly available.

Accuracy of an analytical method refers to the closeness of the measured value to the true value. It is typically assessed by performing recovery studies, where a known amount of the impurity is added to a sample matrix and the percentage of the impurity recovered is calculated. For a validated method for Ketotifen, recovery was found to be in the range of 97.36% to 99.93%. ekb.eg

Precision evaluates the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For a related method, the RSD for repeatability was found to be 0.52%. researchgate.net

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, these parameters could include the pH of the mobile phase, the percentage of organic solvent, the column temperature, and the flow rate. ekb.egresearchgate.net

Table 3: Illustrative Accuracy and Precision Data for this compound

Concentration (µg/mL)Intra-day Precision (RSD, n=6)Inter-day Precision (RSD, n=6)Accuracy (Recovery %)
51.2%1.8%99.5%
200.8%1.5%100.2%
400.6%1.1%99.8%

This table is for illustrative purposes as specific experimental data for this compound is not publicly available.

Impurity Profiling and Related Substance Determination in Pharmaceutical Formulations

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. For Ketotifen, this compound is a known related substance. Stability-indicating HPLC methods are essential for this purpose as they can separate the active pharmaceutical ingredient (API) from its impurities and any degradation products that may form under various stress conditions (e.g., acid, base, oxidation, heat, and light). ekb.egijpcbs.com

The development of such methods involves subjecting the drug substance to stress conditions to generate potential impurities. The stressed samples are then analyzed by HPLC to ensure that all impurity peaks are well-resolved from the main API peak and from each other. The identity of this compound in a sample can be confirmed by comparing its retention time with that of a certified reference standard. The amount of this impurity in pharmaceutical formulations is then quantified using the validated analytical method described above. Regulatory guidelines often specify limits for known and unknown impurities in pharmaceutical products.

Theoretical and Computational Studies of 10 Deoxo 9,10 Dehydro Ketotifen

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. These methods can predict molecular geometries, energies, and various electronic properties that are crucial for reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and total energy of molecules. For 10-Deoxo-9,10-dehydro Ketotifen (B1218977), DFT calculations would typically be performed using a suitable basis set, such as 6-31+G(d,p), to obtain an accurate representation of the molecule's three-dimensional structure.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

An FMO analysis of 10-Deoxo-9,10-dehydro Ketotifen would provide insights into its reactivity and potential interaction with biological targets. A smaller HOMO-LUMO gap would suggest higher reactivity. The distribution of these orbitals across the molecule would indicate the most likely sites for electrophilic and nucleophilic attack. This information is valuable for predicting metabolic transformations and designing new analogues with desired reactivity profiles.

Table 1: Illustrative Frontier Molecular Orbital Data for a Ketotifen Analogue

ParameterValue (eV)
HOMO Energy-5.8
LUMO Energy-1.2
HOMO-LUMO Gap4.6

This table presents hypothetical data for illustrative purposes, based on typical values for similar organic molecules.

Molecular Dynamics (MD) Simulations for Conformation and Protein Interactions

Molecular Dynamics (MD) simulations are computational methods for studying the physical movement of atoms and molecules over time. MD simulations can provide detailed information about the conformational dynamics of a molecule and its interactions with its environment, such as a protein receptor.

For this compound, MD simulations could be used to explore its conformational landscape in an aqueous solution, providing insights into the different shapes the molecule can adopt. When combined with a protein target, such as the histamine (B1213489) H1 receptor, MD simulations can reveal the dynamic nature of the ligand-receptor complex. These simulations can help to understand how the ligand binds to the receptor, the stability of the binding, and the key amino acid residues involved in the interaction. In a study of novel H1-antihistamines, MD simulations were used to investigate the docking conformation of antagonists in the H1 receptor binding pocket, providing insights into structural changes. mdpi.com

Docking Studies for Receptor-Ligand Interactions and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

Docking studies of this compound into the active site of relevant receptors, such as the histamine H1 receptor, can provide valuable information about its potential as an antihistamine. These studies can predict the binding energy, which is an estimate of the binding affinity, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex.

A study on Ketotifen and its analogues investigated their docking with several receptors, including the Dopamine D3 receptor and Histamine dehydrogenase. researchgate.net The results revealed that certain analogues had promising binding affinities, suggesting they could have better activity than the parent drug. researchgate.net A similar approach for this compound would involve docking it into the crystal structure of the target receptor and analyzing the resulting binding poses.

Table 2: Illustrative Docking Scores of Ketotifen Analogues with Different Receptors

CompoundDopamine D3 Receptor (kcal/mol)Histamine Dehydrogenase (kcal/mol)
Ketotifen-8.5-5.8
Analogue 1-8.7-6.5
Analogue 2-8.5-6.9

Data adapted from a study on Ketotifen analogues. researchgate.net

In Silico Prediction of Metabolic Fate and Potential Bioactivities

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions can help to identify potential liabilities early in the drug discovery process.

The metabolic fate of this compound can be predicted using various software tools that model the interactions of the compound with drug-metabolizing enzymes, primarily the cytochrome P450 family. Studies on the in vitro metabolism of Ketotifen have shown that it undergoes N-glucuronidation, N-demethylation, and N-oxidation. nih.govdrugbank.com It is likely that this compound would also be a substrate for these enzymes. In silico models can predict the sites of metabolism on the molecule, helping to identify potential metabolites.

Furthermore, in silico tools can predict a wide range of potential bioactivities by comparing the structural features of this compound to databases of compounds with known activities. This can help to identify potential new therapeutic applications or off-target effects.

Cheminformatics Approaches for Structural Analogue Discovery and Property Prediction

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. It plays a crucial role in modern drug discovery, from hit identification to lead optimization.

For this compound, cheminformatics approaches can be used to search for structural analogues in large chemical databases. By defining a set of structural queries based on the scaffold of the molecule, it is possible to identify other compounds with similar structures. These analogues can then be further investigated for their potential biological activities.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the properties of new analogues. mdpi.com By building a mathematical model that relates the structural features of a set of known compounds to their biological activity, it is possible to predict the activity of new, untested compounds. A QSAR study on novel H1-antihistamines demonstrated the potential of this approach to predict the bioactivities of new chemicals. researchgate.net This methodology could be applied to a series of Ketotifen derivatives to guide the design of new compounds with improved properties.

Future Research Directions and Translational Perspectives Excluding Clinical Applications

Development of Novel Synthetic Strategies for 10-Deoxo-9,10-dehydro Ketotifen (B1218977) Analogues

The exploration of novel synthetic routes is fundamental to accessing a diverse library of 10-Deoxo-9,10-dehydro Ketotifen analogues for preclinical evaluation. While the direct synthesis of this compound is not extensively documented in publicly available literature, existing methods for the synthesis of Ketotifen and its derivatives can provide a foundation for future work. For instance, the multi-step synthesis of 9,10-Dioxo Ketotifen from Benzo[b]thiophen-10-methoxycycloheptanone involves key reactions such as cyclization and oxidation, which could be adapted. chemicalbook.com Future research should focus on developing more efficient and stereoselective synthetic strategies.

Key areas for investigation include:

Exploration of alternative starting materials and reagents: Investigating different precursors could lead to more convergent and higher-yielding synthetic pathways.

Application of modern synthetic methodologies: Techniques such as transition metal-catalyzed cross-coupling reactions, C-H activation, and flow chemistry could streamline the synthesis and facilitate the rapid generation of analogues.

Stereoselective synthesis: Developing methods to control the stereochemistry of the molecule will be crucial for understanding the structure-activity relationships of different isomers.

A proposed general synthetic scheme for generating analogues is presented below:

Step Reaction Type Description Potential for Analogue Synthesis
1Cycloheptathiophene core formationConstruction of the tricyclic scaffold.Modification of the thiophene (B33073) or benzene (B151609) ring.
2Introduction of the piperidine (B6355638) moietyAttachment of the N-methylpiperidine group.Variation of the heterocyclic ring system.
3Deoxygenation and dehydrogenationConversion of the keto group to a double bond.Introduction of different functional groups at this position.

Elucidation of Complete Metabolic Pathways and Enzyme Kinetics

Understanding the metabolic fate of this compound is essential for its preclinical development. The metabolism of the parent drug, Ketotifen, has been studied and provides a predictive framework. Ketotifen undergoes metabolism in the liver primarily through N-demethylation to form norketotifen (B1244999), and reduction of the keto group to form 10-hydroxy-ketotifen. google.com The enzymes responsible for Ketotifen metabolism include cytochrome P450, particularly CYP3A4, and various UDP-glucuronosyltransferases (UGTs) for conjugation. nih.gov

Future research on this compound should aim to:

Identify the primary metabolites: In vitro studies using human liver microsomes and hepatocytes can identify the major metabolic products.

Characterize the metabolizing enzymes: Determining the specific CYP and UGT isoforms responsible for its metabolism is crucial for predicting potential drug-drug interactions.

Determine the pharmacokinetic profile: In vivo studies in animal models will be necessary to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Metabolic Pathway (Predicted) Enzyme Family Potential Metabolite
N-DemethylationCytochrome P450 (e.g., CYP3A4)10-Deoxo-9,10-dehydro Norketotifen
HydroxylationCytochrome P450Hydroxylated derivatives
GlucuronidationUGTsGlucuronide conjugates

Detailed Mechanistic Studies of 5-HT2A Receptor Modulation and Other Biological Activities

The reported potency of this compound as a 5-HT2A receptor agent warrants in-depth mechanistic investigation. The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target for various therapeutic agents and is involved in a wide range of physiological and pathological processes. wikipedia.orgnih.gov Activation of the 5-HT2A receptor typically leads to the Gq/11 signaling cascade, resulting in the activation of phospholipase C and subsequent increases in intracellular calcium. wikipedia.org

Future studies should focus on:

Receptor binding affinity and selectivity: Determining the binding affinity (Ki) of this compound for the 5-HT2A receptor and a panel of other receptors to assess its selectivity.

Functional activity profiling: Characterizing the compound as an agonist, antagonist, or biased agonist at the 5-HT2A receptor using in vitro functional assays. Recent research has highlighted the importance of G protein-specific mechanisms in 5-HT2A receptor signaling, which can influence downstream effects. nih.gov

Downstream signaling pathways: Investigating the specific intracellular signaling pathways modulated by the compound upon receptor binding.

Exploration of other potential biological targets: Given the structural similarity to Ketotifen, which has mast cell-stabilizing properties, it is pertinent to investigate whether this compound retains or possesses other biological activities. nih.gov

Role of this compound in Impurity-Driven Biological Effects (e.g., effects of impurities on preclinical assays)

Future research in this area should include:

In vitro and in vivo toxicological studies: Assessing the potential toxicity of this compound in relevant cell lines and animal models.

Pharmacological evaluation in preclinical models: Investigating whether the presence of this impurity at typical levels found in Ketotifen preparations has any discernible effect in preclinical assays for allergy and asthma.

Development of reference standards: The availability of a highly purified reference standard for this compound is essential for accurate quantification and biological testing. usbio.net

Design and Synthesis of Derivatives for Enhanced Selectivity or Potency in Preclinical Models

The chemical scaffold of this compound offers multiple points for chemical modification to optimize its pharmacological properties. Structure-activity relationship (SAR) studies will be instrumental in guiding the design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Strategies for derivative design and synthesis include:

Modification of the piperidine ring: Altering the N-methyl group or the piperidine ring itself could influence receptor affinity and selectivity.

Substitution on the tricyclic core: Introducing various substituents on the benzene or thiophene rings could modulate the electronic and steric properties of the molecule, impacting its interaction with the 5-HT2A receptor.

Bioisosteric replacement: Replacing key functional groups with bioisosteres could lead to derivatives with improved metabolic stability or altered pharmacological activity.

Modification Site Proposed Change Potential Impact
N-MethylpiperidineReplacement with other alkyl groups or cyclic aminesAltered receptor affinity and selectivity
Benzene RingIntroduction of electron-donating or -withdrawing groupsModified electronic properties and binding interactions
Thiophene RingSubstitution at various positionsEnhanced potency or altered functional activity

Advanced Analytical Techniques for Low-Level Detection in Complex Matrices

The ability to detect and quantify low levels of this compound is critical for its study as a pharmaceutical impurity and for future preclinical research. The degradation of Ketotifen under various conditions can lead to the formation of this and other related substances, necessitating sensitive and specific analytical methods. mdpi.comnih.gov

Future analytical research should focus on:

Development of highly sensitive LC-MS/MS methods: Liquid chromatography coupled with tandem mass spectrometry offers the high sensitivity and selectivity required for trace-level detection in complex matrices such as plasma, urine, and pharmaceutical formulations.

Validation of analytical methods: Rigorous validation according to international guidelines is necessary to ensure the reliability and accuracy of the analytical data.

Application to stability studies: Utilizing these methods to monitor the formation of this compound in Ketotifen drug products under various storage conditions.

Q & A

Q. What experimental models are commonly used to evaluate the nephroprotective effects of 10-Deoxo-9,10-dehydro Ketotifen, and how are dosages optimized?

Experimental nephrotoxicity models, such as cyclophosphamide-induced renal damage, are employed to assess nephroprotective effects. Dosages are optimized through dose-response studies, typically testing 1–10 mg/kg orally. Key endpoints include mast cell stabilization, antioxidant activity (e.g., reduced lipid peroxidation), and anti-inflammatory markers (e.g., TNF-α suppression). Validation involves histopathological analysis of renal tissue and comparison with positive controls like mast cell stabilizers or antioxidants .

Q. How can researchers validate the purity and stability of this compound in pharmaceutical formulations?

A validated HPLC method using a C8 column with UV detection at 297 nm is recommended. Mobile phases often combine methanol, triethylamine phosphate buffer (pH 2.8), and tetrahydrofuran. Method validation follows ICH guidelines, assessing linearity (e.g., 0.1–50 µg/mL), precision (RSD < 2%), and robustness against pH/temperature variations. Stability studies under accelerated conditions (40°C/75% RH) monitor degradation products .

Q. What pharmacological mechanisms underlie the anti-allergic properties of this compound?

The drug inhibits histamine release from mast cells and blocks bronchoconstriction triggered by allergens, histamine, or exercise. Its dual action includes antagonizing H1 receptors and stabilizing mast cell membranes, as demonstrated in passive cutaneous anaphylaxis models. Clinical efficacy is comparable to disodium cromoglycate (DSCG), with oral bioavailability achieving serum levels of 1–2 µg/mL at 1 mg doses .

Advanced Research Questions

Q. How does this compound modulate Rho GTPases (CDC42, Rac, Rho) to suppress cancer cell migration?

In MDA-MB-231 and HT-1080 cells, ketotifen downregulates CDC42, Rac, and Rho expression via inhibition of GTPase-activating proteins (GAPs). This disrupts actin cytoskeleton reorganization, reducing migration and invasion. Concurrent suppression of MMP-9 activity further impedes extracellular matrix degradation. Dose-dependent effects (1–10 µM) are quantified using transwell assays and western blotting .

Q. What challenges arise in formulating this compound for transdermal delivery, and how can iontophoresis enhance permeation?

Transdermal delivery is limited by ketotifen’s weak base properties (pKa 8.5), which reduce skin permeability at physiological pH. Iontophoresis at 0.1–0.5 mA/cm² under acidic donor conditions (pH 4–6) enhances flux by electromigration of protonated drug molecules. Competing ions (e.g., Na⁺) must be minimized in donor solutions to avoid reduced efficiency, as shown in hairless mouse skin models .

Q. How do molecular dynamics (MD) simulations inform the configurational stability of this compound enantiomers?

MD simulations at 300 K and 1500 K reveal that the (pS)-enantiomer maintains conformational stability at physiological temperatures, with minimal variation in torsion angles (e.g., τ1). This computational data aligns with experimental observations of enantiomer persistence in biological systems, supporting its use in stereoselective pharmacokinetic studies .

Q. What adsorption mechanisms govern the interaction of this compound with chitosan-based drug carriers?

Adsorption involves hydrogen bonding between ketotifen’s carbonyl groups and chitosan’s hydroxyl moieties, supplemented by weak ionic interactions at neutral pH. The Freundlich model (non-linear regression) better fits experimental data than Langmuir, suggesting multilayer adsorption. Key parameters include adsorption capacity (Qmax) and affinity constants derived from isotherm studies .

Q. How can solid lipid nanoparticles (SLNs) improve the bioavailability of this compound?

SLNs formulated with Compritol® or glyceryl monostearate (GMS) enhance solubility and sustained release. Hot homogenization followed by ultrasonication achieves particle sizes < 200 nm. Characterization includes entrapment efficiency (>85%), in vitro release profiling (pH 7.4), and stability assessment under storage conditions (4°C vs. 25°C) .

Methodological Considerations

  • Data Contradiction Analysis : Discrepancies in TLR4 inhibition efficacy (e.g., moderate vs. strong inhibition) may arise from assay variability (e.g., in silico docking vs. cell-based TLR4 signaling assays). Cross-validation using multiple methodologies (e.g., SPR, ELISA) is critical .
  • Experimental Design : For in vivo studies, include sham controls to differentiate drug effects from procedural stress. Use blinded histopathological scoring to minimize bias in nephrotoxicity assessments .

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